

Application Notes and Protocols: Standard Operating Procedure for Delavinone Solubility

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Compound of Interest

Compound Name: Delavinone

Cat. No.: B15587089

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Introduction

Delavinone, an isosteroidal alkaloid also known as Hupehenirine or Sinpeinine A, has demonstrated potential as an anti-cancer agent.[1][2] Its therapeutic promise is linked to its ability to induce ferroptosis in colorectal cancer cells by inhibiting the PKC δ -mediated phosphorylation of Nrf2.[1] However, like many lipophilic compounds derived from natural sources, **Delavinone** is anticipated to have poor aqueous solubility, a critical factor that can hinder its development as a therapeutic agent.[3][4] Understanding the solubility profile of **Delavinone** is therefore essential for formulation development, bioavailability assessment, and ensuring reliable in vitro and in vivo studies.[5][6]

These application notes provide a detailed standard operating procedure (SOP) for determining the thermodynamic solubility of **Delavinone** in various solvents. The protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility assessment.[3] Additionally, a high-throughput kinetic solubility screening method using nephelometry is described for rapid assessment.[7]

Chemical Properties of Delavinone

A summary of the key chemical properties of **Delavinone** is presented in Table 1.

Property	Value	Source
Chemical Formula	C ₂₇ H ₄₃ NO ₂	[2]
Molecular Weight	413.646 g/mol	[2]
Type of Compound	Alkaloid	[2]
Synonyms	Hupehenirine, Sinpeinine A	[2]
Purity	95% - 99% (commercially available)	[2]

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the steps to determine the equilibrium solubility of **Delavinone**.

Materials:

- **Delavinone** (purity ≥ 95%)
- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Solutions:** Prepare a stock solution of **Delavinone** in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards. Prepare a series of calibration standards by diluting the stock solution with the analysis solvent.
- **Sample Preparation:** Add an excess amount of **Delavinone** to a glass vial containing a known volume of the test solvent. The excess solid should be clearly visible.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm) for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.^[3]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.
- **Sample Analysis:** Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of dissolved **Delavinone**.
- **Data Analysis:** Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of **Delavinone** in the diluted supernatant. The solubility is then calculated by multiplying the concentration by the dilution factor.

Kinetic Solubility Screening (Nephelometry)

This protocol provides a high-throughput method for estimating the kinetic solubility of **Delavinone**.

Materials:

- **Delavinone**
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS pH 7.4)

- Microplate nephelometer
- 96-well microplates
- Multichannel pipette

Procedure:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **Delavinone** in DMSO (e.g., 10 mM).
- **Serial Dilution:** In a 96-well plate, perform a serial dilution of the **Delavinone** stock solution with DMSO.
- **Addition to Aqueous Buffer:** Transfer a small, fixed volume of each **Delavinone** dilution from the DMSO plate to a corresponding well in a new 96-well plate containing the aqueous buffer. This rapid addition of the DMSO solution to the aqueous buffer can cause precipitation of the compound if its solubility is exceeded.[\[5\]](#)
- **Nephelometry Measurement:** Immediately place the plate in a microplate nephelometer and measure the light scattering at a 90° angle. The intensity of scattered light is proportional to the amount of precipitated compound.[\[6\]](#)[\[7\]](#)
- **Data Analysis:** Plot the nephelometry signal against the **Delavinone** concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Data Presentation

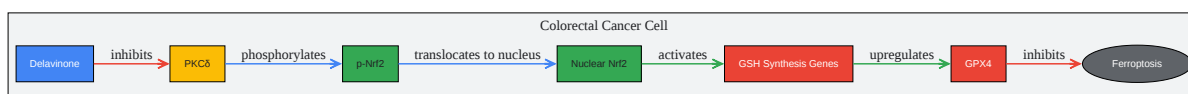
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Thermodynamic Solubility of **Delavinone** in Various Solvents at 25 °C

Solvent	Solubility (µg/mL)	Solubility (µM)
Water	To be determined	To be determined
PBS (pH 7.4)	To be determined	To be determined
0.1 N HCl	To be determined	To be determined
Ethanol	To be determined	To be determined
DMSO	To be determined	To be determined

Signaling Pathway and Experimental Workflow

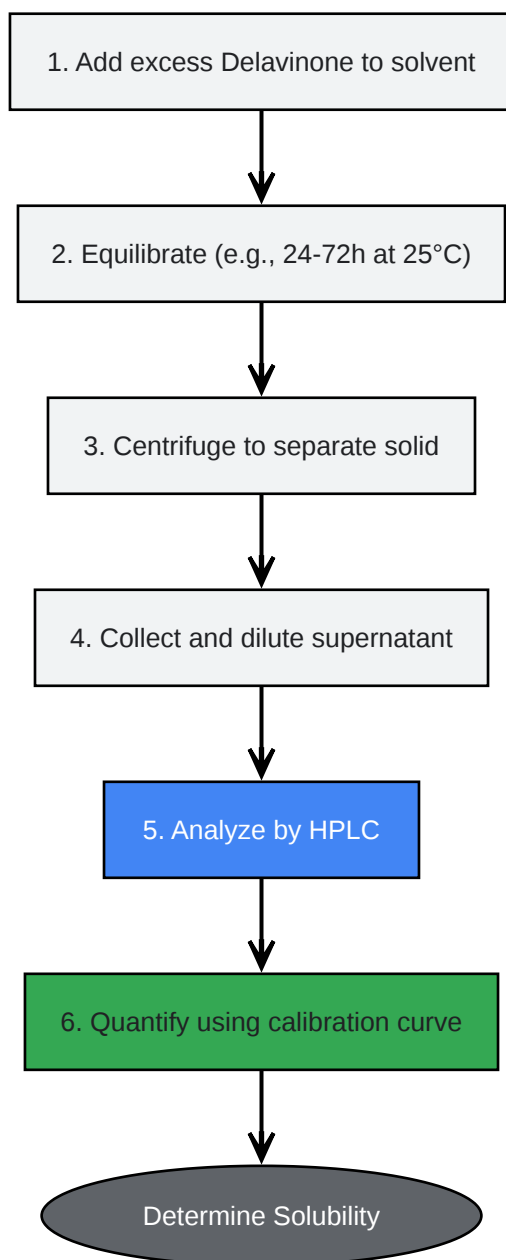
Delavinone has been shown to induce ferroptosis in colorectal cancer by inhibiting the PKCδ/Nrf2/GPX4 signaling axis.[1] A diagram illustrating this pathway is provided below.



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Caption: **Delavinone**'s mechanism of action in colorectal cancer cells.

An experimental workflow for determining the thermodynamic solubility of **Delavinone** is depicted in the following diagram.



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Caption: Workflow for thermodynamic solubility determination.

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